
Methyl-1-(Methylamino)cyclopropan-1-carboxylat
Übersicht
Beschreibung
Citronellyl acetate, also known as 3,7-dimethyl-6-octen-1-yl acetate, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity aroma reminiscent of roses and citrus. This compound is commonly found in essential oils such as citronella and geranium oils and is widely used in the fragrance and flavor industries .
Wissenschaftliche Forschungsanwendungen
Citronellylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Veresterung und Umesterung von Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Erforscht wegen seiner antinozizeptiven Wirkungen, die die Modulation von Schmerzbahnen beinhalten.
Industrie: Weit verbreitet in der Duft- und Geschmacksstoffindustrie, um Produkten wie Parfüms, Seifen und Lebensmitteln ein angenehmes Aroma zu verleihen .
5. Wirkmechanismus
Der Wirkmechanismus von Citronellylacetat in biologischen Systemen beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So werden beispielsweise seine antinozizeptiven Wirkungen durch die Modulation von transienten Rezeptorpotential (TRP)-Kanälen und säureempfindlichen Ionenkanälen (ASICs) vermittelt. Diese Kanäle spielen eine entscheidende Rolle bei der Schmerzempfindung, und die Wechselwirkung von Citronellylacetat mit ihnen kann die Schmerzempfindung reduzieren. Darüber hinaus sind die Protein-Kinase-C (PKC)- und die Protein-Kinase-A (PKA)-Signalwege in seinen Wirkmechanismus involviert .
Wirkmechanismus
Target of Action
Methyl 1-(methylamino)cyclopropane-1-carboxylate, a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), primarily targets the enzyme ACC oxidase (ACO) in plants . ACO is a key enzyme in the ethylene biosynthesis pathway .
Mode of Action
This compound acts as an agonist of ethylene response in plants . Instead, it enhances ethylene-related responses similar to ACC .
Biochemical Pathways
The interaction of Methyl 1-(methylamino)cyclopropane-1-carboxylate with ACO affects the ethylene biosynthesis pathway . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . The upregulated expression of ethylene biosynthesis genes has been observed under Methyl 1-(methylamino)cyclopropane-1-carboxylate treatment .
Result of Action
Methyl 1-(methylamino)cyclopropane-1-carboxylate triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Biochemische Analyse
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 1-(methylamino)cyclopropane-1-carboxylate is not well-defined. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Citronellylacetat kann durch Veresterung von Citronellol mit Essigsäure synthetisiert werden. Diese Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure, um effizient abzulaufen. Die Reaktionsbedingungen beinhalten oft das Erhitzen der Reaktanten unter Rückfluss, um eine hohe Ausbeute des Esters zu erzielen .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Citronellylacetat häufig mit enzymatischen Verfahren hergestellt. Ein solches Verfahren beinhaltet die Verwendung von immobilisierter Lipase aus Pseudomonas fluorescens, um die Umesterung von Citronellol mit Vinylacetat zu katalysieren. Dieser Prozess wird unter optimierten Bedingungen durchgeführt, einschließlich einer Reaktionstemperatur von 50 °C und einer Schüttelgeschwindigkeit von 200 U/min, was zu hohen Ausbeuten an Citronellylacetat führt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Citronellylacetat unterliegt hauptsächlich Veresterungs- und Umesterungsreaktionen. Es kann auch an Hydrolysereaktionen teilnehmen, bei denen die Esterbindung gespalten wird, um Citronellol und Essigsäure zu ergeben.
Häufige Reagenzien und Bedingungen:
Veresterung: Citronellol und Essigsäure mit Schwefelsäure als Katalysator.
Umesterung: Citronellol und Vinylacetat mit immobilisierter Lipase als Katalysator.
Hydrolyse: Citronellylacetat mit Wasser und einem Säure- oder Basenkatalysator.
Hauptprodukte:
Veresterung: Citronellylacetat.
Umesterung: Citronellylacetat.
Hydrolyse: Citronellol und Essigsäure
Vergleich Mit ähnlichen Verbindungen
Citronellylacetat ähnelt anderen Terpenoidestern wie Geranylacetat und Linalylacetat. Es zeichnet sich jedoch durch sein spezifisches Aromaprofil und sein Vorkommen in bestimmten ätherischen Ölen aus.
Ähnliche Verbindungen:
Geranylacetat: Bekannt für sein blumiges und fruchtiges Aroma, das häufig in Rosen- und Citronellaölen vorkommt.
Linalylacetat: Besitzt einen süßen, blumigen Duft und ist ein Hauptbestandteil von Lavendelöl.
Citronellol: Die Alkoholvorstufe von Citronellylacetat mit einem ähnlichen, aber weniger komplexen Aroma
Citronellylacetat sticht aufgrund seiner besonderen Kombination aus fruchtigen und blumigen Noten hervor, was es in der Duftstoffindustrie sehr geschätzt macht.
Eigenschaften
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
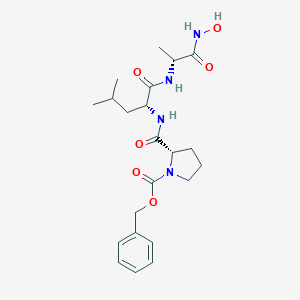
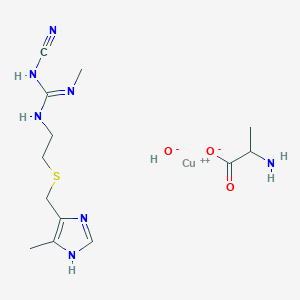
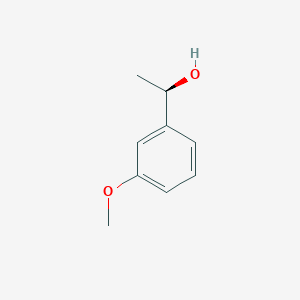
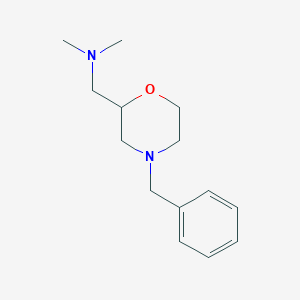



![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
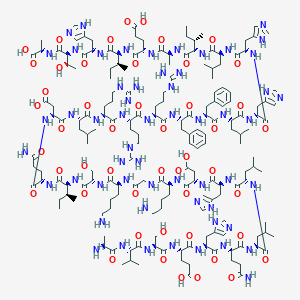



![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
